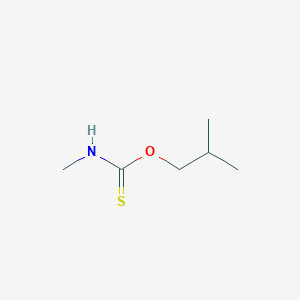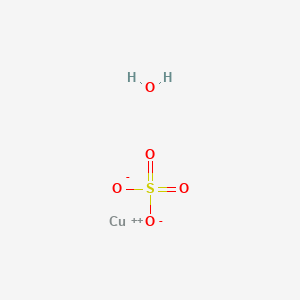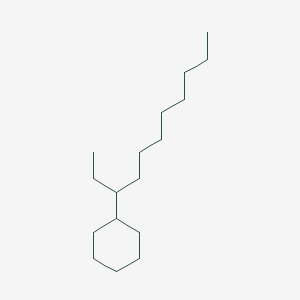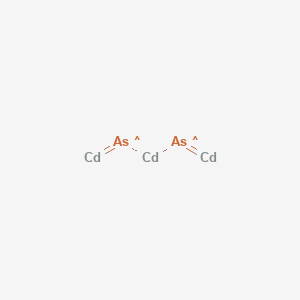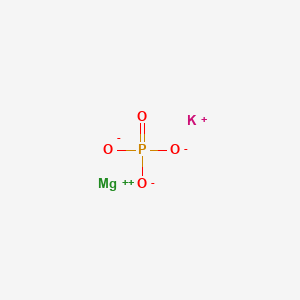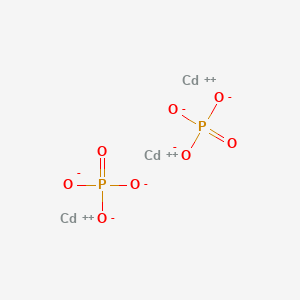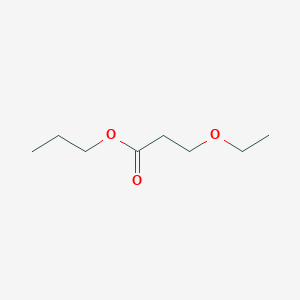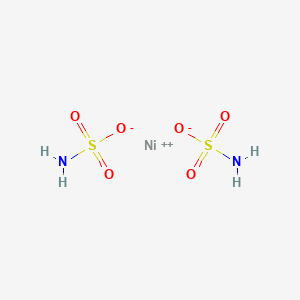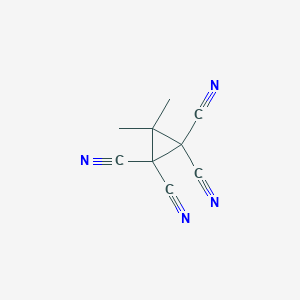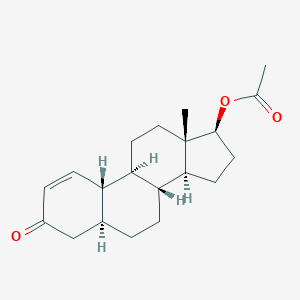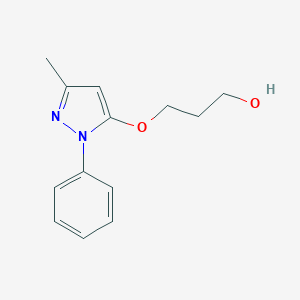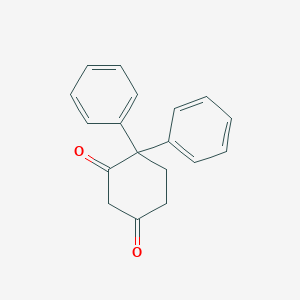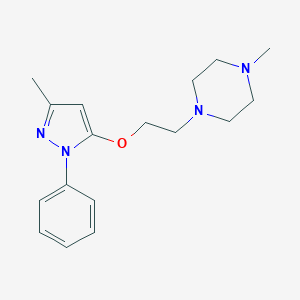
2-Methyl-N-sulfinyl-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-sulfinyl-1-propanamine, also known as Methylsulfonylmethane (MSM), is a naturally occurring organic compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a slightly bitter taste. MSM is widely used in the scientific community due to its unique properties and potential benefits.
Mécanisme D'action
The exact mechanism of action of MSM is not fully understood. However, it is believed that MSM works by reducing inflammation, promoting the production of collagen, and reducing oxidative stress.
Effets Biochimiques Et Physiologiques
MSM has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. MSM has also been shown to promote the production of collagen, which is important for maintaining healthy skin, hair, and nails. Additionally, MSM has been shown to reduce oxidative stress, which can help prevent cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
MSM has several advantages for use in lab experiments. It is readily available, inexpensive, and has a low toxicity profile. However, MSM does have some limitations. It can be difficult to dissolve in some solvents, and it may interfere with some analytical techniques.
Orientations Futures
There are several future directions for research on MSM. One area of interest is the potential use of MSM in the treatment of cancer. MSM has been shown to have anti-cancer properties and may be useful in combination with other cancer treatments. Another area of interest is the potential use of MSM in the treatment of neurodegenerative diseases, such as Alzheimer's disease. MSM has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases. Additionally, further research is needed to fully understand the mechanism of action of MSM and its potential benefits in various conditions.
Conclusion:
In conclusion, MSM is a naturally occurring organic compound that has been extensively studied in scientific research. It has several potential benefits, including anti-inflammatory, antioxidant, and analgesic properties. MSM has been studied for its potential use in the treatment of various conditions, including arthritis, allergies, and skin conditions. Further research is needed to fully understand the potential benefits of MSM and its mechanism of action.
Méthodes De Synthèse
MSM can be synthesized through several methods, including the reaction of dimethyl sulfoxide (DMSO) with hydrogen peroxide and sodium hydroxide. The reaction results in the formation of MSM and water. Another method involves the reaction of DMSO with hydrogen sulfide gas to produce MSM and water.
Applications De Recherche Scientifique
MSM has been extensively studied in scientific research due to its potential benefits. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. MSM has also been studied for its potential use in the treatment of various conditions, including arthritis, allergies, and skin conditions.
Propriétés
Numéro CAS |
13165-71-4 |
|---|---|
Nom du produit |
2-Methyl-N-sulfinyl-1-propanamine |
Formule moléculaire |
C4H9NOS |
Poids moléculaire |
119.19 g/mol |
Nom IUPAC |
2-methyl-1-(sulfinylamino)propane |
InChI |
InChI=1S/C4H9NOS/c1-4(2)3-5-7-6/h4H,3H2,1-2H3 |
Clé InChI |
MPVFGQNTNALIII-UHFFFAOYSA-N |
SMILES |
CC(C)CN=S=O |
SMILES canonique |
CC(C)CN=S=O |
Synonymes |
2-Methyl-N-sulfinyl-1-propanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



